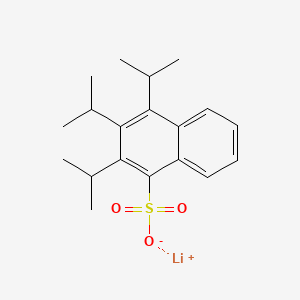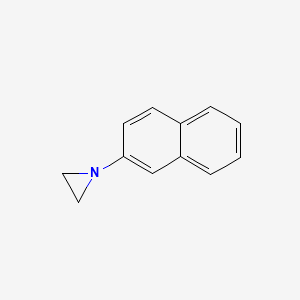
1-(Naphthalen-2-YL)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-YL)aziridine is an organic compound that features a three-membered aziridine ring attached to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-YL)aziridine can be achieved through several methods. One common approach involves the reaction of naphthalene-2-amine with an epoxide under basic conditions, leading to the formation of the aziridine ring. Another method includes the cyclization of a suitable precursor, such as a halogenated naphthalene derivative, with an amine in the presence of a base .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-2-YL)aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can open the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-YL)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-YL)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid: Known for its immunomodulatory and anticancer properties.
Aziridine-1-carbaldehyde oxime: Noted for its cytotoxic activity and potential as an anticancer agent.
Naphthalene derivatives: Such as naphthalene-2-amine, which serves as a precursor for the synthesis of 1-(Naphthalen-2-YL)aziridine.
Uniqueness
This compound stands out due to its unique combination of the aziridine ring and the naphthalene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
931088-06-1 |
|---|---|
Molekularformel |
C12H11N |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-naphthalen-2-ylaziridine |
InChI |
InChI=1S/C12H11N/c1-2-4-11-9-12(13-7-8-13)6-5-10(11)3-1/h1-6,9H,7-8H2 |
InChI-Schlüssel |
OWTBQDIXEUDSSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


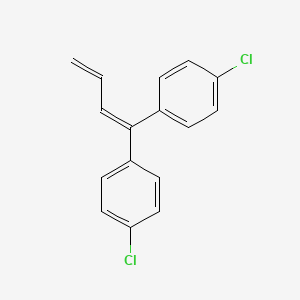
![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
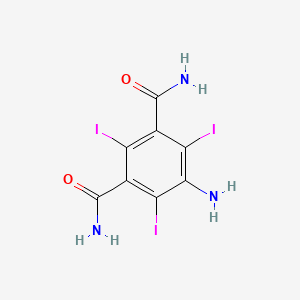
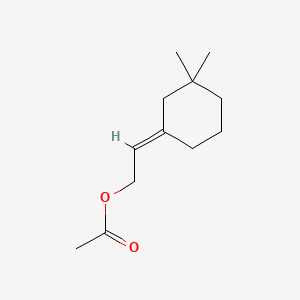
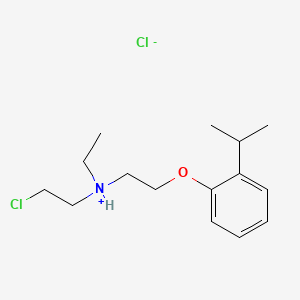

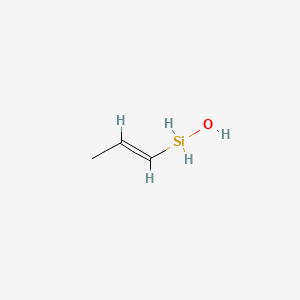
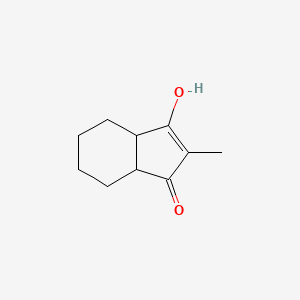
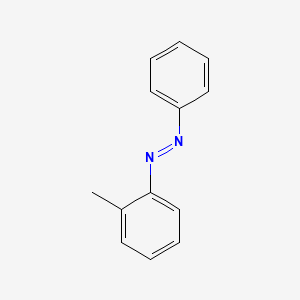
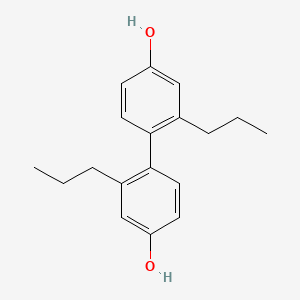
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
